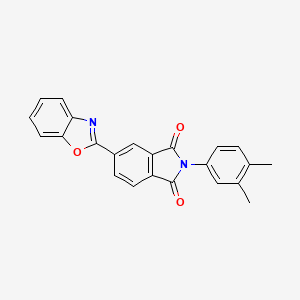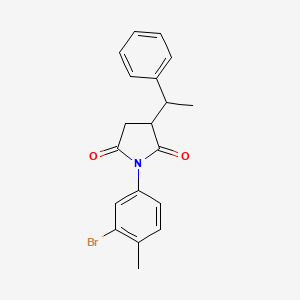![molecular formula C15H18FN3O3 B6059758 N~2~-acetyl-N~1~-[1-(3-fluorobenzyl)-5-oxo-3-pyrrolidinyl]glycinamide](/img/structure/B6059758.png)
N~2~-acetyl-N~1~-[1-(3-fluorobenzyl)-5-oxo-3-pyrrolidinyl]glycinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~2~-acetyl-N~1~-[1-(3-fluorobenzyl)-5-oxo-3-pyrrolidinyl]glycinamide, also known as FGIN-1-27, is a novel compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of NMDA receptor antagonists and has been shown to exhibit neuroprotective effects in various animal models of neurological disorders.
Applications De Recherche Scientifique
N~2~-acetyl-N~1~-[1-(3-fluorobenzyl)-5-oxo-3-pyrrolidinyl]glycinamide has been extensively studied for its potential therapeutic applications in various neurological disorders, including stroke, traumatic brain injury, and neurodegenerative diseases. The compound has been shown to exhibit neuroprotective effects by reducing excitotoxicity and oxidative stress, which are the major causes of neuronal damage in these disorders.
Mécanisme D'action
N~2~-acetyl-N~1~-[1-(3-fluorobenzyl)-5-oxo-3-pyrrolidinyl]glycinamide acts as an NMDA receptor antagonist and blocks the excessive activation of NMDA receptors, which are known to cause excitotoxicity and neuronal damage. The compound also reduces the production of reactive oxygen species and inhibits the activation of apoptotic pathways, which further contributes to its neuroprotective effects.
Biochemical and Physiological Effects
N~2~-acetyl-N~1~-[1-(3-fluorobenzyl)-5-oxo-3-pyrrolidinyl]glycinamide has been shown to reduce infarct volume and improve neurological function in animal models of stroke and traumatic brain injury. The compound also exhibits anti-inflammatory effects by reducing the production of pro-inflammatory cytokines and chemokines. In addition, N~2~-acetyl-N~1~-[1-(3-fluorobenzyl)-5-oxo-3-pyrrolidinyl]glycinamide has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and other neurodegenerative disorders.
Avantages Et Limitations Des Expériences En Laboratoire
N~2~-acetyl-N~1~-[1-(3-fluorobenzyl)-5-oxo-3-pyrrolidinyl]glycinamide has several advantages for lab experiments, including its high potency and specificity for NMDA receptors, its ability to cross the blood-brain barrier, and its low toxicity. However, the compound has some limitations, including its relatively short half-life and the need for repeated dosing to maintain its therapeutic effects.
Orientations Futures
There are several future directions for the research on N~2~-acetyl-N~1~-[1-(3-fluorobenzyl)-5-oxo-3-pyrrolidinyl]glycinamide. One direction is to investigate the potential therapeutic applications of the compound in other neurological disorders, such as multiple sclerosis and Parkinson's disease. Another direction is to develop more potent and selective NMDA receptor antagonists based on the structure of N~2~-acetyl-N~1~-[1-(3-fluorobenzyl)-5-oxo-3-pyrrolidinyl]glycinamide. Finally, the use of N~2~-acetyl-N~1~-[1-(3-fluorobenzyl)-5-oxo-3-pyrrolidinyl]glycinamide in combination with other neuroprotective agents may enhance its therapeutic effects and reduce the potential side effects.
Méthodes De Synthèse
The synthesis of N~2~-acetyl-N~1~-[1-(3-fluorobenzyl)-5-oxo-3-pyrrolidinyl]glycinamide involves the reaction of N-acetyl-glycine ethyl ester with 3-fluorobenzaldehyde in the presence of sodium triacetoxyborohydride. The resulting product is then reacted with pyrrolidine-2,5-dione to obtain N~2~-acetyl-N~1~-[1-(3-fluorobenzyl)-5-oxo-3-pyrrolidinyl]glycinamide. The yield of the final product is around 50%, and the purity can be increased by recrystallization.
Propriétés
IUPAC Name |
2-acetamido-N-[1-[(3-fluorophenyl)methyl]-5-oxopyrrolidin-3-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18FN3O3/c1-10(20)17-7-14(21)18-13-6-15(22)19(9-13)8-11-3-2-4-12(16)5-11/h2-5,13H,6-9H2,1H3,(H,17,20)(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZISWIMMSHFLKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC(=O)NC1CC(=O)N(C1)CC2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-acetamido-N-[1-[(3-fluorophenyl)methyl]-5-oxopyrrolidin-3-yl]acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-acetyl-4-[3-(4-methoxyphenyl)-3-phenylpropanoyl]-1,4-diazepane](/img/structure/B6059684.png)
![2-[4-(2-fluoro-4-methoxybenzyl)-1-(4-methoxy-3-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B6059704.png)
![3-(4-methoxyphenyl)-2-[(2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-4(3H)-quinazolinone](/img/structure/B6059708.png)

![3-({[1-(1-adamantyl)ethyl]amino}carbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B6059737.png)
![6-hydroxy-5-(4-methoxybenzyl)-2-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-4(1H)-pyrimidinone](/img/structure/B6059742.png)
![ethyl 4-(cyclopropylmethyl)-1-[(6-methyl-4-quinolinyl)carbonyl]-4-piperidinecarboxylate](/img/structure/B6059745.png)
![5-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]-2-[3-(methoxymethyl)-1-pyrrolidinyl]pyridine](/img/structure/B6059752.png)

![N-[(2-methylquinolin-4-yl)methyl]-2-(4-nitrophenoxy)acetamide](/img/structure/B6059761.png)
![1-(4-chlorophenyl)-5-[(2-methyl-1H-indol-3-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6059769.png)


![5-(3-nitrophenyl)-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-furamide](/img/structure/B6059786.png)